

"4-(Azepan-1-yl)-4-oxobutanoic acid" CAS number and database information

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Compound of Interest

Compound Name: 4-(Azepan-1-yl)-4-oxobutanoic acid

Cat. No.: B135145

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Technical Guide: 4-(Azepan-1-yl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4-(azepan-1-yl)-4-oxobutanoic acid**, a succinamic acid derivative of the cyclic secondary amine, azepane. While this specific compound is not extensively documented in public chemical databases, its synthesis is straightforward via the reaction of succinic anhydride with azepane. This guide outlines the presumed synthesis, physicochemical properties of the reactants, and explores the potential biological significance of this compound based on the activities of structurally related molecules.

Chemical Identity and Properties

As of the compilation of this guide, a specific CAS number for **4-(azepan-1-yl)-4-oxobutanoic acid** has not been identified in major chemical databases. The properties of this compound can be inferred from its constituent reactants, azepane and succinic anhydride.

Reactant Properties

A summary of the key physicochemical properties of the starting materials is provided in Table 1.

Property	Azepane	Succinic Anhydride
CAS Number	111-49-9[1]	108-30-5[2]
Molecular Formula	C6H13N[1]	C4H4O3[2]
Molecular Weight	99.177 g/mol [1]	100.07 g/mol
Appearance	Colorless liquid[1]	Colorless needles or white crystalline solid[3]
Melting Point	-37 °C	118-120 °C[4]
Boiling Point	138 °C (at 749 mmHg)[1]	261 °C[4]
Density	0.88 g/cm ³ [1]	1.23 g/cm ³ (at 20 °C)
Solubility	Reacts with carbon dioxide[1]	Soluble in chloroform and ethanol. Reacts with water.[3][4]
Flash Point	30 °C[1]	157 °C[4]

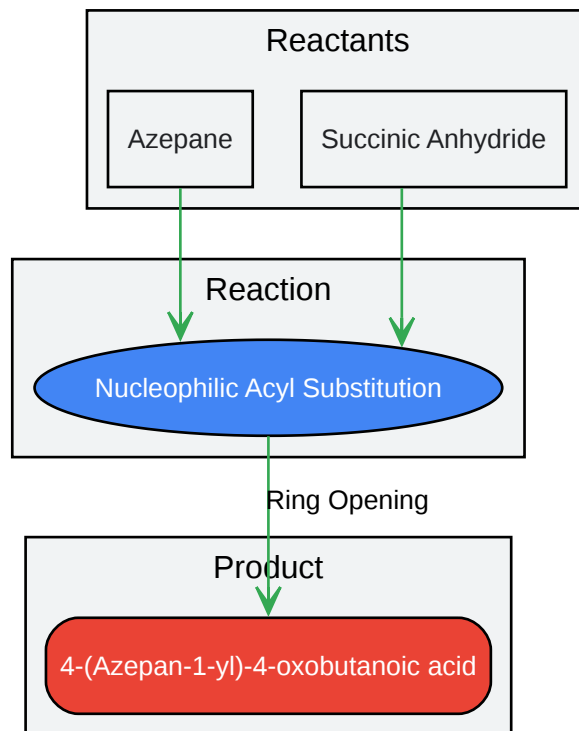
Synthesis

The synthesis of **4-(azepan-1-yl)-4-oxobutanoic acid** is predicated on the well-established reaction between a primary or secondary amine and a cyclic anhydride. In this case, the nucleophilic azepane attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring to form the corresponding N-substituted succinamic acid.

Proposed Synthetic Workflow

The logical synthetic pathway is a direct acylation of azepane with succinic anhydride.

Synthesis of 4-(Azepan-1-yl)-4-oxobutanoic Acid



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Caption: Synthetic workflow for **4-(azepan-1-yl)-4-oxobutanoic acid**.

Experimental Protocol

The following is a general experimental protocol for the synthesis of N-aryl succinamic acids, adapted for the synthesis of the title compound. Optimization may be required for specific yields and purity.

Materials:

- Azepane
- Succinic anhydride
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or a deep eutectic solvent like Choline Chloride:Urea)[5]

- Standard laboratory glassware
- Magnetic stirrer and heating mantle

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve azepane (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Succinic Anhydride:** To the stirred solution of azepane, add succinic anhydride (1.0-1.1 equivalents) portion-wise. The reaction is typically exothermic.
- **Reaction:** Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., to 60 °C) may be applied to drive the reaction to completion.[5]
- **Work-up and Isolation:** Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield **4-(azepan-1-yl)-4-oxobutanoic acid**.

Potential Biological Activities and Applications

While direct biological data for **4-(azepan-1-yl)-4-oxobutanoic acid** is not readily available, the biological activities of related N-acyl azepane and succinamic acid derivatives can provide insights into its potential applications.

- **N-Acyl Azepane Derivatives:** The azepane ring is a structural motif found in a variety of pharmaceutical drugs.[1] Derivatives of azepane have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-Alzheimer's disease agents.[6] Furthermore, novel tryptophan derivatives containing azepine and acylhydrazone moieties have demonstrated antiviral, larvicidal, and fungicidal activities.[7]
- **Succinamic Acid Derivatives:** Succinamic acid derivatives have been explored for their pharmacological properties. For instance, certain derivatives have shown anticonvulsant activity.[8] Other studies have investigated their potential as hypoglycemic agents.[9] A

specific succinamic acid derivative, α -hydroxy succinamic acid, has been shown to have antiproliferative action on cancer cell lines.[10][11] Another derivative, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, has been suggested as a potential agent for managing type-2 diabetes.[12]

The combination of the azepane moiety and the succinamic acid structure in **4-(azepan-1-yl)-4-oxobutanoic acid** suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.

Conclusion

4-(azepan-1-yl)-4-oxobutanoic acid is a readily accessible compound through the reaction of azepane and succinic anhydride. While it currently lacks extensive characterization in public databases, its structural components are present in numerous biologically active molecules. This guide provides a foundational understanding of its synthesis and physicochemical context, suggesting that **4-(azepan-1-yl)-4-oxobutanoic acid** and its derivatives are promising candidates for further investigation in drug discovery and development. Researchers are encouraged to explore the synthesis and biological evaluation of this and related compounds to uncover their therapeutic potential.

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